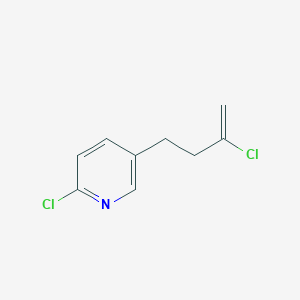

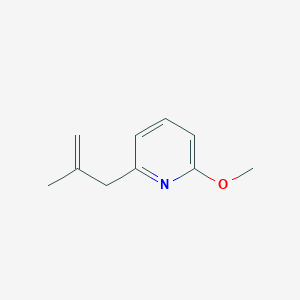

4-(6-Chloro-3-pyridyl)-1-butene

Vue d'ensemble

Description

4-(6-Chloro-3-pyridyl)-1-butene, also known as CPB, is a chemical compound that has been studied extensively for its potential applications in scientific research. CPB is a synthetic compound that was first synthesized in the early 1980s, and since then, it has been the subject of numerous studies investigating its properties and potential uses.

Applications De Recherche Scientifique

Insecticide Development

“4-(6-Chloro-3-pyridyl)-1-butene” is a key intermediate in the synthesis of neo-nicotinoid insecticides . Neo-nicotinoids are a class of insecticides that are chemically similar to nicotine and act on the nervous systems of insects, resulting in paralysis and death .

Pest Management

This compound has been used in the integrated management of Spodoptera litura, a widely distributed pest in South-East Asia . The pest feeds on a variety of plant species and can cause significant crop damage. The use of “4-(6-Chloro-3-pyridyl)-1-butene” has been effective in controlling this pest .

Synthesis of (6-Chloro-3-pyridyl)methylamine

A practical synthesis of (6-chloro-3-pyridyl)methylamine, another key intermediate of neo-nicotinoid insecticides, involves the highly selective hydrogenation of 6-chloro-3-pyridinecarbonitrile . This process uses an improved Raney nickel catalyst, which is highly effective for the selective hydrogenation .

Environmental Impact Studies

The environmental fate and eco-toxicity of N-methyl(6-chloro-3-pyridyl)methylamine, a compound related to “4-(6-Chloro-3-pyridyl)-1-butene”, are subjects of ongoing research . These studies help understand the impact of these compounds on the environment and non-target organisms .

Resistance Studies

Research is also being conducted to understand the development of resistance against insecticides in pests . “4-(6-Chloro-3-pyridyl)-1-butene” and related compounds are used in these studies to understand the mechanisms of resistance and find ways to overcome it .

Crop Protection

“4-(6-Chloro-3-pyridyl)-1-butene” and its derivatives are used in protecting a variety of crops from pests . They are used in the protection of soybean, cotton, and vegetables from pests like the tobacco caterpillar .

Mécanisme D'action

Target of Action

The primary target of 4-(6-Chloro-3-pyridyl)-1-butene, which is a derivative of the neonicotinoid class of insecticides, is the nicotinic acetylcholine receptor (nAChR) in the central nervous system of insects . The nAChR plays a crucial role in transmitting signals between nerves, and its blockage can lead to paralysis and eventual death of the insect .

Mode of Action

4-(6-Chloro-3-pyridyl)-1-butene interacts with its target, the nAChR, by binding to it . This binding causes a blockage of the nicotinergic neuronal pathway, preventing acetylcholine from transmitting impulses between nerves . This blockage results in the paralysis and eventual death of the insect .

Biochemical Pathways

The compound affects the nicotinergic neuronal pathway, which is crucial for the transmission of signals in the insect’s nervous system . When this pathway is blocked, it disrupts the normal functioning of the insect’s nervous system, leading to paralysis and death

Pharmacokinetics

For instance, the related compound imidacloprid has been found to have a half-life ranging from 10 to 22 days depending on the soil moisture conditions .

Result of Action

The molecular and cellular effects of 4-(6-Chloro-3-pyridyl)-1-butene’s action primarily involve the disruption of the insect’s nervous system. By blocking the nAChR, the compound prevents the normal transmission of signals between nerves, leading to paralysis and eventual death of the insect .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-(6-Chloro-3-pyridyl)-1-butene. For instance, the degradation efficiency of related compounds has been found to vary with pH, temperature, and light conditions . Furthermore, the presence of certain microorganisms in the soil can also influence the degradation of the compound .

Propriétés

IUPAC Name |

5-but-3-enyl-2-chloropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN/c1-2-3-4-8-5-6-9(10)11-7-8/h2,5-7H,1,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQBPLHQVIQZGFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC1=CN=C(C=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(6-Chloro-3-pyridyl)-1-butene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.